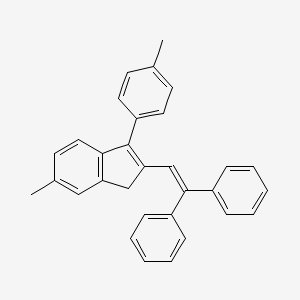
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a unique indene backbone
Preparation Methods
The synthesis of 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone. One common method involves the Friedel-Crafts alkylation of indene with appropriate aromatic compounds under acidic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Scientific Research Applications
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene include other indene derivatives and polyaromatic hydrocarbons. What sets this compound apart is its unique combination of aromatic rings and the specific positioning of substituents, which can influence its reactivity and applications. Examples of similar compounds include:
- 1,2-Diphenylethene
- 1-Methyl-3-phenylindene
- 2-Phenylindene
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
919789-19-8 |
|---|---|
Molecular Formula |
C31H26 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C31H26/c1-22-13-16-26(17-14-22)31-28(20-27-19-23(2)15-18-29(27)31)21-30(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-19,21H,20H2,1-2H3 |
InChI Key |
ZHHDESXNWWXBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)C)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















